2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide
Description
This compound features a 1,2,4-triazine core substituted with an amino group at position 4, a methyl group at position 6, and a ketone at position 3. A thioether linkage connects the triazine ring to an acetamide group, which is further substituted with a 4-ethylphenyl moiety. The structural complexity of this molecule suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic scaffolds.
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-3-10-4-6-11(7-5-10)16-12(20)8-22-14-18-17-9(2)13(21)19(14)15/h4-7H,3,8,15H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPNDVHMXHRTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its molecular properties, biological activities, and research findings from various studies.
Molecular Formula : C10H12N6O2S2
Molecular Weight : 312.4 g/mol
IUPAC Name : 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
CAS Number : 869067-89-0
Biological Activity Overview
The biological activity of this compound has been explored in several areas including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize the findings from various studies.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazine moieties exhibit significant antimicrobial properties. The presence of the thiazole ring in our compound is hypothesized to contribute to its effectiveness against various bacterial strains.
Study Findings
- Antibacterial Effects : In vitro studies demonstrate that derivatives of triazine compounds show promising activity against both Gram-positive and Gram-negative bacteria. For instance, a study found that similar compounds had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the sulfur atom in the thiazole ring .
Anticancer Activity
The anticancer potential of this compound has also been explored.
Key Research Insights
- Cell Line Studies : In studies using various cancer cell lines (e.g., A431 and Jurkat cells), compounds with similar structures demonstrated IC50 values indicating effective cytotoxicity at low concentrations . For example, one derivative exhibited an IC50 of less than 1 µg/mL against these cell lines.
- Structure Activity Relationship (SAR) : Analysis suggests that the presence of electron-donating groups enhances anticancer activity. Specifically, modifications to the phenyl ring can significantly impact potency .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy.
Observations
- In Vivo Studies : Animal models have shown that similar triazine derivatives can reduce inflammation markers significantly when administered .
- Mechanisms : The anti-inflammatory action is thought to be mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazine derivatives with variable aryl substituents on the acetamide nitrogen. Below is a systematic comparison with structurally analogous compounds:
Substituent Effects on Physicochemical Properties
- Ethyl and isopropyl groups (electron-donating) increase electron density on the phenyl ring, possibly stabilizing π-π interactions in hydrophobic binding pockets .
Steric Effects :
Hydrogen-Bonding and Crystallographic Behavior
The triazine core and acetamide group facilitate hydrogen-bonding networks. Evidence from analogous compounds suggests that electron-withdrawing substituents (e.g., 4-chloro) may strengthen hydrogen bonds between the acetamide NH and carbonyl oxygen, influencing crystal packing and solubility . In contrast, bulky alkyl groups (e.g., isopropyl) may disrupt intermolecular interactions, leading to amorphous solid forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
